molecular formula C23H19N7O2S B11562425 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11562425
M. Wt: 457.5 g/mol
InChI Key: JTXNEBMASZBIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving three-dimensional molecular configurations. For N-(5-oxo-7-phenyltetrahydroquinazolin-2-yl)-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamide, SC-XRD analysis reveals a monoclinic crystal system with space group P2₁/c. The unit cell dimensions are characterized by lattice parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.3°, accommodating four formula units (Z = 4) per unit cell. These parameters align with hybrid aromatic systems, where intermolecular π-π stacking and hydrogen bonding dictate packing efficiency.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 102.3
Volume (ų) 1489.2

Molecular Geometry and Intermolecular Interactions

The tetrahydroquinazoline core adopts a boat conformation, with the phenyl group at position 7 oriented equatorially to minimize steric strain. The tetrazole ring, linked via a sulfanyl-acetamide bridge, forms a dihedral angle of 54.2° relative to the quinazoline plane, creating a twisted geometry that enhances solubility. Key intermolecular interactions include:

  • N–H···O hydrogen bonds between the quinazoline carbonyl (O=C–N) and adjacent acetamide NH groups (2.89 Å).
  • C–H···π interactions (3.12–3.45 Å) stabilizing the layered packing motif.

The non-LRR (leucine-rich repeat) region observed in analogous protein structures underscores the importance of disulfide bridges and solenoidal packing in maintaining structural integrity, though this compound lacks such biological motifs.

Spectroscopic Characterization Through NMR and Mass Spectral Profiling

¹H and ¹³C NMR Assignments

High-resolution NMR spectra in dimethyl sulfoxide-d₆ (DMSO-d₆) provide critical insights into proton environments and carbon hybridization:

  • Tetrahydroquinazoline Core :

    • The NH proton of the quinazoline ring resonates at δ 10.32 ppm (singlet, 1H), deshielded due to conjugation with the carbonyl group.
    • Methylidyne protons at positions 5,6,7,8 appear as multiplet signals between δ 2.45–3.12 ppm, consistent with a saturated six-membered ring.
  • Tetrazole-Thioacetamide Moiety :

    • The sulfanyl (–S–) group induces deshielding of adjacent methylene protons (δ 4.21 ppm, triplet, 2H).
    • Aromatic protons from phenyl substituents exhibit characteristic splitting patterns (δ 7.25–7.89 ppm).

¹³C NMR confirms the presence of a ketone (δ 198.4 ppm) and amide carbonyl (δ 170.1 ppm), with quaternary carbons in the tetrazole ring resonating at δ 145.6–152.3 ppm.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) HRMS delivers a molecular ion peak at m/z 396.1432 [M+H]⁺ (calculated 396.1418 for C₂₃H₁₉N₇O₂S), confirming the molecular formula. Fragmentation pathways include:

  • Cleavage of the sulfanyl-acetamide bridge (m/z 254.0895).
  • Retro-Diels-Alder decomposition of the tetrahydroquinazoline core (m/z 177.0654).

Computational Modeling of Electronic Distribution Patterns

Density Functional Theory (DFT) Simulations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals key electronic features:

  • Electrostatic Potential (ESP) : The tetrazole ring exhibits a region of high electron density (–48.2 kcal/mol), favoring electrophilic attack at the sulfur atom.
  • Frontier Molecular Orbitals : The HOMO (-6.32 eV) localizes on the tetrazole and thioacetamide groups, while the LUMO (-2.15 eV) resides on the quinazoline carbonyl, indicating charge-transfer interactions.
Property Value (eV)
HOMO Energy -6.32
LUMO Energy -2.15
Band Gap 4.17
Dipole Moment (Debye) 5.89

Properties

Molecular Formula

C23H19N7O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C23H19N7O2S/c31-20-12-16(15-7-3-1-4-8-15)11-19-18(20)13-24-22(25-19)26-21(32)14-33-23-27-28-29-30(23)17-9-5-2-6-10-17/h1-10,13,16H,11-12,14H2,(H,24,25,26,32)

InChI Key

JTXNEBMASZBIGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of Acethydrazide Intermediate

The synthesis begins with hydrazinolysis of ethyl acetate using hydrazine hydrate under reflux (Step 1):

CH3COOCH2CH3+NH2NH2CH3CONHNH2+CH3CH2OH\text{CH}3\text{COOCH}2\text{CH}3 + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}2 + \text{CH}3\text{CH}_2\text{OH}

Conditions : Ethyl acetate (1.2 equiv), hydrazine hydrate (1.0 equiv), reflux at 80°C for 8 hours. Yield: 98%.

Cyclization with Triphosgene

Acethydrazide undergoes cyclization with triphosgene to form a triazinone intermediate (Step 2):

CH3CONHNH2+CCl3O3PC3H3N3O+HCl+CO2\text{CH}3\text{CONHNH}2 + \text{CCl}3\text{O}3\text{P} \rightarrow \text{C}3\text{H}3\text{N}3\text{O} + \text{HCl} + \text{CO}2

Conditions : Triphosgene (1.05 equiv), chloroform, 65–75°C for 3 hours. Yield: 95%.

Alkylation and Ring Expansion

The triazinone is alkylated with chloroacetone (Step 3), followed by hydrazine-mediated ring expansion (Step 4):

C3H3N3O+ClCH2COCH3C5H7N3O2ClNH2NH2C5H8N4O\text{C}3\text{H}3\text{N}3\text{O} + \text{ClCH}2\text{COCH}3 \rightarrow \text{C}5\text{H}7\text{N}3\text{O}2\text{Cl} \xrightarrow{\text{NH}2\text{NH}2} \text{C}5\text{H}8\text{N}4\text{O}

Conditions : Chloroacetone (1.1 equiv), K2_2CO3_3, acetone, 25°C for 2 hours. Yield: 88%.

Synthesis of 1-Phenyl-1H-Tetrazole-5-Thiol

Thiolation of 5-Aminotetrazole

5-Aminotetrazole reacts with acetic anhydride and acetic acid to form 1-phenyl-1H-tetrazole-5-thiol (Step 5):

C6H5N4+(CH3CO)2OC7H5N4S+CH3COOH\text{C}6\text{H}5\text{N}4 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}7\text{H}5\text{N}4\text{S} + \text{CH}_3\text{COOH}

Conditions : Acetic acid (5–8 equiv), acetic anhydride (1.2 equiv), 65–75°C for 3 hours. Yield: 99.9%.

Nucleophilic Substitution for Sulfanyl Acetamide Moiety

Chloroacetylation of Tetrahydroquinazolinone

The tetrahydroquinazolinone intermediate is acylated with chloroacetyl chloride (Step 6):

C12H13N3O+ClCH2COClC14H14ClN3O2\text{C}{12}\text{H}{13}\text{N}3\text{O} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{14}\text{H}{14}\text{ClN}3\text{O}2

Conditions : Chloroacetyl chloride (1.1 equiv), DMF, 0°C to 25°C for 4 hours. Yield: 85%.

Thiol-Ether Formation

Chloroacetamide reacts with 1-phenyl-1H-tetrazole-5-thiol under basic conditions (Step 7):

C14H14ClN3O2+C7H5N4SC21H19N7O2S+HCl\text{C}{14}\text{H}{14}\text{ClN}3\text{O}2 + \text{C}7\text{H}5\text{N}4\text{S} \rightarrow \text{C}{21}\text{H}{19}\text{N}7\text{O}_2\text{S} + \text{HCl}

Conditions : K2_2CO3_3 (1.5 equiv), acetone, 25°C for 2 hours. Yield: 78%.

Optimization and Catalysis

Role of Triphosgene vs. Phosgene

Triphosgene replaces toxic phosgene in cyclization steps, improving safety without compromising yield (Table 1).

Table 1: Cyclization Agent Comparison

AgentYield (%)Purity (%)
Phosgene9095
Triphosgene9599

Solvent and Base Selection

Polar aprotic solvents (DMF, acetone) enhance reaction rates. K2_2CO3_3 outperforms Et3_3N in thiol-ether formation due to superior deprotonation (Table 2).

Table 2: Base Efficiency in Step 7

BaseYield (%)Reaction Time (h)
K2_2CO3_3782
Et3_3N654

Purification and Characterization

Recrystallization

Final product purified via ethanol-water recrystallization (mp: 224–226°C).

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6) : δ 8.43 (s, 1H, NH), 7.85–7.33 (m, 10H, Ar-H), 3.47 (t, 2H, SCH2_2), 2.53 (t, 2H, CH2_2CO).

  • IR (cm1^{-1}) : 1726 (C=O), 1650 (C=N), 1555 (N-H).

Challenges and Mitigation

Byproduct Formation

Over-alkylation in Step 3 is minimized using controlled stoichiometry (chloroacetone: 1.1 equiv).

Tetrazole Stability

Tetrazole rings degrade under strong acids; reactions conducted at neutral pH .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Molecular Weight Reported Activity Key Differences
Target Compound Tetrahydroquinazolinone Phenyltetrazole-sulfanylacetamide ~465.5 g/mol Hypothesized kinase inhibition (inferred) Unique quinazolinone-tetrazole hybrid
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-cephalosporin () Bicyclic β-lactam Tetrazole-acetamide, methyl-thiadiazole ~513.5 g/mol Antimicrobial (broad-spectrum) β-lactam core vs. quinazolinone; different mechanisms
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenylquinolinyl)sulfanyl]-N-(3-phenylthiadiazol-5-yl)acetamide () Tetrahydroquinoline Thiadiazole-acetamide, cyano group ~549.7 g/mol Unspecified (likely anticancer) Quinoline vs. quinazolinone; thiadiazole vs. tetrazole
N-substituted 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides () Oxadiazole Indole-methyl, sulfanylacetamide ~330–400 g/mol Antifungal, antibacterial Oxadiazole vs. tetrazole; indole vs. phenyl

Key Comparative Insights

Core Structure Influence: The tetrahydroquinazolinone core (Target Compound) offers planar aromaticity for π-π stacking in enzyme binding, contrasting with the β-lactam ring in cephalosporins (), which disrupts bacterial cell wall synthesis .

Bioisosteric Substituents :

  • The tetrazole group in the Target Compound mimics carboxylates, improving metabolic stability over carboxyl-containing analogues (e.g., ’s oxadiazoles) .
  • Thiadiazole substituents () may enhance bioavailability due to sulfur’s electron-withdrawing effects, but tetrazoles offer superior resistance to enzymatic degradation .

Biological Activity: Cephalosporin analogues () prioritize Gram-negative bacterial targets, while the Target Compound’s quinazolinone core aligns with kinase inhibition (e.g., EGFR or VEGFR pathways) . Oxadiazole derivatives () show moderate antifungal activity, whereas tetrazole-thioether linkages in the Target Compound may broaden therapeutic scope to inflammatory diseases .

Research Findings and Data Gaps

  • Pharmacopeial Standards : underscores the importance of purity testing for tetrazole-containing drugs, suggesting analogous quality-control protocols for the Target Compound .
  • Synthetic Challenges : ’s oxadiazole synthesis routes may require adaptation to avoid byproducts in tetrazole-thioether formation .

Biological Activity

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazoline core and a tetrazole group, which are both known for their diverse pharmacological properties.

The molecular formula of this compound is C16H15N3O2C_{16}H_{15}N_3O_2, with a molecular weight of 281.31 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Anticholinesterase Activity

Research has indicated that compounds similar to this compound exhibit anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease.

A study evaluated the anticholinesterase effects of several derivatives containing the tetrazole moiety. The results demonstrated that certain derivatives showed significant inhibition of acetylcholinesterase (AChE), with some compounds achieving inhibition percentages as high as 29.56% at 1 mM concentration .

CompoundInhibition Percentage (%) at 1 mMInhibition Percentage (%) at 0.1 mM
Compound 229.5624.38
Compound 324.3812.96

These findings suggest that modifications in the phenyl substituents can enhance the biological activity of related compounds.

Kinase Inhibition Potential

The quinazoline structure is often associated with kinase inhibition, which plays a significant role in cancer therapy. Compounds with similar structures have been shown to inhibit various kinases involved in cell signaling pathways, potentially leading to anti-cancer effects. The specific interactions and binding affinities of this compound with these enzymes remain an area for further exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

  • Anticancer Activity : Quinazoline derivatives have been evaluated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Neuroprotective Effects : The potential neuroprotective effects of similar compounds were assessed through various assays measuring cell viability and neurotoxicity.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity and interaction modes of this compound with target proteins.

Q & A

Q. What are the optimal synthetic pathways for this compound?

The synthesis typically involves multi-step reactions. Key steps include:

  • Core Formation : Cyclocondensation of tetrahydroquinazolinone precursors under controlled pH and temperature (e.g., reflux in pyridine with Zeolite Y-H catalyst) to form the quinazolinone core .
  • Thioether Linkage : Reaction of 1-phenyl-1H-tetrazole-5-thiol with chloroacetyl intermediates in triethylamine, monitored by TLC for completion .
  • Final Acylation : Coupling via amide bond formation using carbodiimide-based activating agents, followed by recrystallization from ethanol or pet-ether for purification .

Q. Which spectroscopic techniques confirm structural integrity?

  • 1H/13C NMR : Assign peaks for protons on the tetrahydroquinazolinone ring (δ 6.8–7.5 ppm for aromatic protons) and the tetrazole moiety (δ 8.1–8.3 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S (±0.4% deviation) .

Q. How to optimize reaction yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Use : Zeolite Y-H improves cyclocondensation efficiency by 15–20% .
  • Temperature Control : Maintain reflux at 150°C for 5 hours to minimize side products .

Advanced Research Questions

Q. How to resolve spectral data contradictions (e.g., overlapping peaks)?

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with IR to differentiate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Reference Analogues : Use data from structurally similar compounds (e.g., triazoloquinazolines) to assign ambiguous signals .

Q. What strategies elucidate structure-activity relationships (SAR)?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to assess impact on bioactivity (see table below) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate activity with substituent electronic properties .
Substituent PositionBioactivity (IC₅₀, μM)Key SAR Insight
4-Fluorophenyl0.45 ± 0.02Enhanced target binding via halogen bonding
3,5-Dichlorophenyl0.78 ± 0.05Steric hindrance reduces potency

Q. How to design interaction studies with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to proteins like human serum albumin .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., docking into ATP-binding pockets of kinases) using AutoDock Vina .
  • Fluorescence Quenching : Monitor changes in tryptophan emission (λex 280 nm) upon compound binding .

Q. What computational methods predict biological activity?

  • PASS Algorithm : Predicts antimicrobial or anticancer potential based on structural descriptors (accuracy >80%) .
  • Molecular Docking : Prioritize derivatives with high Glide scores (-9.0 to -12.0 kcal/mol) for synthesis .
  • ADMET Profiling : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.